molecular formula C19H32O3 B1608362 2-[2-(Nonylphenoxy)ethoxy]ethanol CAS No. 27176-93-8

2-[2-(Nonylphenoxy)ethoxy]ethanol

Cat. No. B1608362
CAS RN: 27176-93-8
M. Wt: 308.5 g/mol
InChI Key: RRLGETDMEIMLQU-UHFFFAOYSA-N
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Description

“2-[2-(Nonylphenoxy)ethoxy]ethanol” is a chemical compound with the molecular formula C19H32O3 . It has an average mass of 308.456 Da and a monoisotopic mass of 308.235138 Da . It is also known by other names such as "Ethanol, 2-(2-(nonylphenoxy)ethoxy)-" .

Scientific Research Applications

Extraction Applications

2-[2-(Nonylphenoxy)ethoxy]ethanol and its related compounds, such as nonylphenol polyethoxy carboxylates (NPECs), have been studied for their extraction capabilities. Field and Reed (1999) explored the use of subcritical (hot) water with ethanol as a modifier to extract NPECs from sludge samples. This method was particularly effective in extracting native NPECs from various types of sludges, including municipal and industrial sources (Field & Reed, 1999).

Catalytic Properties in Ethanol Oxidation

Research by Liu et al. (2009) demonstrated the catalytic properties of gold in the transformation of ethanol to carbonyl compounds. They identified ethoxy and acetate as key intermediates in the oxidation process, providing insight into the mechanism of alcohol oxidation catalyzed by gold nanoparticles (Liu et al., 2009).

Surface Chemistry and Adsorption Studies

The adsorption and decomposition of ethanol on various supports, such as oxides and carbon Norit, were investigated by Gazsi et al. (2011). They found that Au nanoparticles played a key role in the formation of ethoxy species and the subsequent reactions leading to products like hydrogen and acetaldehyde (Gazsi et al., 2011).

Polymerization Processes

Ogasawara et al. (2001) studied the polymerization process of silane coupling agents, which involved the release of ethanol from ethoxy groups. They used 1H NMR spectroscopy to monitor the rate of ethanol release during the condensation process, revealing insights into the kinetics and mechanism of the polymerization reaction (Ogasawara et al., 2001).

Synthesis and Structural Characterization

The synthesis and structural characterization of complexes, such as those involving β-diketonate aryloxide, have been explored with the inclusion of ethanol. For instance, Arunasalam et al. (1996) synthesized and characterized ethanol-adducted β-diketonate aryloxide compounds, providing valuable information about their structure and properties (Arunasalam et al., 1996).

Kin

etic and Mechanistic StudiesDetailed kinetic and mechanistic studies on processes like ethyl ethanoate synthesis over Cu/Cr2O3 catalysts have been conducted. Colley et al. (2005) investigated the process using a microreactor system, providing insights into the reaction kinetics and mechanisms involved in the synthesis of ethyl ethanoate from ethanol (Colley et al., 2005).

Safety And Hazards

While specific safety and hazard data for “2-[2-(Nonylphenoxy)ethoxy]ethanol” is not available, ethers and alcohols generally have certain hazards associated with them. For instance, they can be flammable and may form explosive peroxides . They may also cause irritation upon contact with skin or eyes .

properties

IUPAC Name

2-[2-(2-nonylphenoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O3/c1-2-3-4-5-6-7-8-11-18-12-9-10-13-19(18)22-17-16-21-15-14-20/h9-10,12-13,20H,2-8,11,14-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLGETDMEIMLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00872587
Record name 2-[2-(2-Nonylphenoxy)ethoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00872587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Nonylphenoxy)ethoxy]ethanol

CAS RN

27176-93-8, 74342-10-2
Record name Ethanol, 2-(2-(nonylphenoxy)ethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027176938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[2-(nonylphenoxy)ethoxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-[2-(2-Nonylphenoxy)ethoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00872587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(nonylphenoxy)ethoxy]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.886
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 74342-10-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LL Bergeson - Environmental Quality Management, 2015 - actagroup.com
Background NPEs are surfactants, a functional class of chemicals that provide increased surface activity and reduce the surface tension of water, allowing easier spreading and wetting …
Number of citations: 2 www.actagroup.com
SE Laursen, J Hansen, A Drøjdahl… - … Agency, Survey of …, 2003 - researchgate.net
In the studied textiles, several chemical compounds have been observed that may relate to the manufacture of fibres or from the processing of the finished textiles. The potential effects …
Number of citations: 10 www.researchgate.net

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